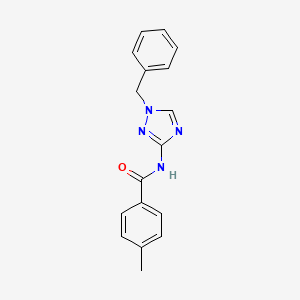![molecular formula C19H14N2O2S B5613979 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5613979.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The furan-2-carboxamide moiety can be introduced through a coupling reaction with the appropriate furan derivative. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its anti-cancer properties.
Benzothiazole-2-carboxamide: Exhibits significant anti-tubercular activity.
Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its dual functionality, combining the biological activities of both the benzothiazole and furan-2-carboxamide moieties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPRTSAWONLQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-ol](/img/structure/B5613913.png)

![[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone](/img/structure/B5613921.png)
![2-phenyl-5-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613922.png)
![(5Z)-2-(AZEPAN-1-YL)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5613926.png)
![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)

![N-[(3S*,4R*)-1-glycoloyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5613951.png)
![N-[(E)-[(E)-3-(2-Furyl)prop-2-enylidene]amino]-2-phenyl-acetamide](/img/structure/B5613953.png)
![N-((3S*,4R*)-4-(4-methoxyphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-pyrrolidinyl)acetamide](/img/structure/B5613962.png)
![1-ethylsulfonyl-N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5613968.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5613982.png)
![3-[[benzyl(methyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B5613989.png)
